Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate)

Supramolecular Chemistry Neurotransmitter Sensing Host-Guest Binding

Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) (CAS 117271-77-9) is the hexafluorophosphate salt of the tetracationic cyclophane CBPQT4+, widely known as Stoddart's 'blue box'. It belongs to the class of cyclophanes and consists of two viologen (paraquat) units connected by two p-xylylene spacers, forming a rigid, box-like cavity lined with π-electron-deficient bipyridinium surfaces.

Molecular Formula C36H32F24N4P4
Molecular Weight 1100.5 g/mol
CAS No. 117271-77-9
Cat. No. B054566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate)
CAS117271-77-9
SynonymsCYCLOBIS(PARAQUAT-1,4-PHENYLENE) TETRAKIS(HEXAFLUOROPHOSPHATE)
Molecular FormulaC36H32F24N4P4
Molecular Weight1100.5 g/mol
Structural Identifiers
SMILESC1C2=CC=C(C[N+]3=CC=C(C=C3)C4=CC=[N+](CC5=CC=C(C[N+]6=CC=C(C=C6)C7=CC=[N+]1C=C7)C=C5)C=C4)C=C2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C36H32N4.4F6P/c1-2-30-4-3-29(1)25-37-17-9-33(10-18-37)35-13-21-39(22-14-35)27-31-5-7-32(8-6-31)28-40-23-15-36(16-24-40)34-11-19-38(26-30)20-12-34;4*1-7(2,3,4,5)6/h1-24H,25-28H2;;;;/q+4;4*-1
InChIKeyORRBEFRZPYDCAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) (CAS 117271-77-9): Core Identity and Compound Class for Procurement


Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) (CAS 117271-77-9) is the hexafluorophosphate salt of the tetracationic cyclophane CBPQT4+, widely known as Stoddart's 'blue box'. It belongs to the class of cyclophanes and consists of two viologen (paraquat) units connected by two p-xylylene spacers, forming a rigid, box-like cavity lined with π-electron-deficient bipyridinium surfaces [1]. This preorganized macrocyclic tetracation is a cornerstone receptor in supramolecular chemistry, capable of binding π-electron-rich guests through donor-acceptor charge-transfer interactions in its fully oxidized state and through radical-pairing interactions in its diradical dicationic state [2]. Commercial sourcing typically provides the hexafluorophosphate salt to ensure organic solubility and long-term solid-state stability for research applications in molecular recognition, mechanically interlocked molecules, and molecular machines.

Why Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) Cannot Be Simply Substituted by In-Class Analogs


The term 'blue box' cyclophane encompasses a family of tetracationic receptors, but the specific hexafluorophosphate salt (CAS 117271-77-9) and its parent CBPQT4+ architecture cannot be casually interchanged with other cyclophanes, viologen derivatives, or even simple paraquat. Binding affinity, guest selectivity, redox-switching behavior, and cavity dimensions are exquisitely sensitive to the nature of the bridging spacers, the counterion, and the precise geometry of the bipyridinium units. For example, replacing the p-xylylene spacer with a larger 4,4'-biphenylene unit alters the cavity size and the centroid-to-centroid distance between bipyridinium units, directly impacting radical-pairing recognition strength [1]. Similarly, the use of different counterions (e.g., chloride vs. hexafluorophosphate) dictates solubility (aqueous vs. organic), which is a critical parameter for experimental design in host-guest studies and material fabrication [2]. The quantitative evidence that follows demonstrates exactly where CBPQT4+·4PF6 is meaningfully differentiated.

Quantitative Evidence for Selecting Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) Over Its Closest Analogs


Host–Guest Binding Affinity for Neurotransmitters: CBPQT4+ vs. Monomeric Paraquat

CBPQT4+ (as its tetrakis(hexafluorophosphate) salt) exhibits equilibrium binding constants (Ka) in the range of 1,000–7,500 M-1 for the inclusion of neurotransmitters (dopamine, epinephrine, norepinephrine, serotonin) and related electron-rich aromatics (catechol, indole) in aqueous media, as measured by UV-vis spectrophotometric titration [1]. In stark contrast, the binding of monomeric paraquat (methyl viologen) as its bis(hexafluorophosphate) salt to analogous hydroquinone-based macrocyclic receptors yields Ka values of only 5–730 M-1 in acetone at 25 °C [2]. This 1–3 orders of magnitude enhancement in association constant for the preorganized cyclophane host underscores the non-additive, cooperative benefit of the rigid, box-like architecture over the simple, flexible bipyridinium dication.

Supramolecular Chemistry Neurotransmitter Sensing Host-Guest Binding

Redox-Switchable Molecular Recognition: A Unique Functional Advantage Over Non-Switchable Receptors

CBPQT4+ is historically designated as the first redox-switchable molecular receptor [1]. In its fully oxidized tetracationic state (CBPQT4+), it binds π-electron-rich guests via donor-acceptor charge-transfer interactions with Ka values up to 7,500 M-1 for aromatic guests in water [2]. Upon two-electron reduction to its diradical dicationic state (CBPQT2(•+)), the recognition mechanism switches entirely: binding is now driven by radical-pairing interactions with bipyridinium radical cations, achieving Ka values exceeding 10,000 M-1 for size-matched guests, representing a 4.3-fold enhancement over the methyl viologen radical cation baseline [3]. This dual-mode, oxidation-state-dependent recognition is absent in monomeric paraquat and in non-redox-active macrocyclic hosts such as cyclodextrins, cucurbiturils, and neutral cyclophanes.

Redox-Switchable Receptors Molecular Devices Electrochemistry

Cavity Size and Rigidity: Quantified Structural Differentiation from Extended Cyclophanes

Single-crystal X-ray crystallography and computational modeling establish that the CBPQT4+ cavity adopts a rigid, box-like conformation with a centroid-to-centroid distance of approximately 6.9 Å between the two bipyridinium units [1]. This precisely defined interplanar spacing is crucial for optimal π-stacking with aromatic guests. In comparison, the expanded analog cyclobis(paraquat-4,4′-biphenylene) (MS4+) incorporates biphenylene spacers, yielding a significantly larger square-shaped cavity with altered centroid distance; this structural difference directly translates into modified radical-pairing binding affinities and guest selectivity [2]. The rigid p-phenylene-bridged architecture of CBPQT4+ thus provides a structurally validated, size-selective binding pocket that is distinct from both smaller (e.g., monomeric paraquat) and larger (e.g., MS4+, 'Texas-sized box') tetracationic cyclophanes.

Cyclophane Engineering Cavity Size Size-Selective Recognition

Vendor Purity Differentiation: HPLC-Assured Quality for Reproducible Supramolecular Studies

Commercially available Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) is supplied with HPLC-verified purity specifications that vary by vendor. TCI (Product C1749) and Aladdin certify purity at >94.0% (HPLC), with accompanying NMR confirmation of structure . AKSci offers a higher specification batch at 98% minimum purity . For users performing quantitative host-guest titrations or assembling mechanically interlocked molecules where stoichiometric precision is critical, the choice between 94% and 98% purity represents a measurable difference in active receptor content per unit mass, directly affecting the accuracy of binding constant determinations and the yield of template-directed syntheses.

Chemical Purity Quality Assurance Procurement Specification

Template-Directed Synthetic Accessibility: Quantitative Yields Differentiating CBPQT4+ from Next-Generation Cyclophanes

CBPQT4+ is acknowledged as relatively synthetically accessible compared to other tetracationic cyclophanes, owing to its straightforward two-step preparation from bipyridine and 1,4-bis(bromomethyl)benzene, with template-directed protocols achieving yields up to 70% [1]. In contrast, newer chalcogenoviologen-based cyclophanes, while exhibiting enhanced binding affinities compared to unsubstituted CBPQT4+, require multi-step syntheses with lower overall yields [2]. Similarly, the hydrazone-based 'red box' analog, though offering pH-responsive behavior unattainable with CBPQT4+, involves an additional synthetic step for hydrazone formation [3]. For researchers prioritizing synthetic throughput and reliable access to gram-scale quantities, the established, high-yielding template-directed synthesis of CBPQT4+·4PF6 provides a practical procurement and in-house synthesis advantage.

Template-Directed Synthesis Cyclophane Preparation Synthetic Efficiency

Optimized Application Scenarios for Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) Based on Quantified Differentiation


Electrochemically Switchable Molecular Shuttles and Rotaxanes

The unique dual-mode guest recognition—donor-acceptor binding in the oxidized state (Ka up to 7,500 M-1) [1] and radical-pairing binding in the reduced state (Ka >10,000 M-1) [2]—makes CBPQT4+·4PF6 the essential ring component for constructing bistable rotaxanes and catenanes where reversible, electrochemically triggered shuttling between two stations is required. No other cyclophane class combines both recognition modes within a single, synthetically accessible architecture.

Neurotransmitter Sensing and Redox-Modulated Analyte Extraction

With Ka values of 1,000–7,500 M-1 for dopamine, epinephrine, norepinephrine, and serotonin in aqueous media [1], CBPQT4+·4PF6 outperforms monomeric paraquat receptors (Ka ≤ 730 M-1) [3] by 1–3 orders of magnitude. This affinity advantage directly translates into superior detection sensitivity for electrochemical neurotransmitter sensors and more efficient extraction of catecholamine guests from dilute aqueous solutions.

Template-Directed Synthesis of Mechanically Interlocked Molecules Requiring High-Yield Macrocyclization

The template-directed synthesis of CBPQT4+·4PF6 from commercially available bipyridine and 1,4-bis(bromomethyl)benzene proceeds in two steps with yields up to 70% [4]. This practical accessibility is a decisive procurement factor for laboratories that require multi-gram quantities of the cyclophane for iterative rotaxane or catenane synthesis, where the lower yields and increased synthetic complexity of chalcogenoviologen [5] or hydrazone-based cyclophanes [6] impose time and cost penalties.

Size-Selective Inclusion of Monocyclic Aromatic Guests in Organic Solvent Systems

The rigid ~6.9 Å centroid-to-centroid cavity of CBPQT4+·4PF6 [7] is optimally dimensioned for the face-to-face inclusion of monocyclic aromatic donors such as dimethoxybenzenes and hydroquinone ethers. The hexafluorophosphate salt ensures solubility in acetonitrile and DMF, which is essential for UV-vis and NMR titration experiments. Researchers requiring a preorganized, size-selective receptor for single-ring aromatic guests should select CBPQT4+·4PF6 over its larger biphenylene-bridged analog, which accommodates extended polycyclic aromatics but loses size discrimination for smaller guests [8].

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